8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzothiazepine ring with a chromenone moiety, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-aminothiophenol to form the benzothiazepine ring. This intermediate is then reacted with 7-hydroxy-4-methyl-2H-chromen-2-one under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts such as acetic anhydride and pyridine, and the reactions are typically carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzothiazepine ring to its corresponding dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s biological activity.
Scientific Research Applications
8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate neurological functions .
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxyflavone: A selective small tropomyosin-related kinase B (TrkB) receptor agonist with antidepressant properties.
1,8-Naphthalimide Derivatives: Used in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness
8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one stands out due to its combined benzothiazepine and chromenone structure, which imparts unique chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H24N2O3S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
8-[2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C27H24N2O3S/c1-16-14-25(31)32-27-19(16)12-13-22(30)26(27)21-15-24(17-8-10-18(11-9-17)29(2)3)33-23-7-5-4-6-20(23)28-21/h4-14,24,30H,15H2,1-3H3 |
InChI Key |
MEZOLHZZANVSEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C3=NC4=CC=CC=C4SC(C3)C5=CC=C(C=C5)N(C)C)O |
Origin of Product |
United States |
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